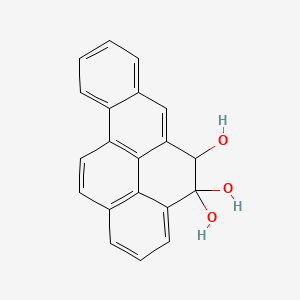

Benzo(a)pyrene-4,4,5(5H)-triol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64414-72-8 |

|---|---|

Molecular Formula |

C20H14O3 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

5H-benzo[a]pyrene-4,4,5-triol |

InChI |

InChI=1S/C20H14O3/c21-19-15-10-12-4-1-2-6-13(12)14-9-8-11-5-3-7-16(20(19,22)23)17(11)18(14)15/h1-10,19,21-23H |

InChI Key |

QQSSXIQIYSGXLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)(O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzo a Pyrene 4,4,5 5h Triol and Analogues

Laboratory Synthesis Approaches for Benzo(a)pyrene Dihydrodiols and Related Triols

The laboratory synthesis of Benzo(a)pyrene-4,4,5(5H)-triol is intrinsically linked to the synthesis of its precursor, Benzo(a)pyrene-4,5-dihydrodiol. The metabolic pathway of BaP often serves as a blueprint for chemical synthesis strategies. In biological systems, BaP is first oxidized by cytochrome P450 enzymes to form an epoxide at the 4,5-position, which is subsequently hydrolyzed by epoxide hydrolase to the corresponding dihydrodiol. ontosight.ai

Chemical Transformation of Precursor Benzo(a)pyrene Derivatives

The primary route for the laboratory synthesis of Benzo(a)pyrene-4,5-dihydrodiols involves the chemical transformation of Benzo(a)pyrene or its derivatives. A common strategy is to mimic the metabolic pathway. This typically involves the epoxidation of the 4,5-double bond of Benzo(a)pyrene, followed by the hydrolysis of the resulting Benzo(a)pyrene-4,5-oxide.

One documented approach involves the oxidation of cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene (a cis-dihydrodiol) to Benzo[a]pyrene-4,5-dione, which is then fluorinated. researchgate.net This highlights the role of the dihydrodiol as a stable and versatile intermediate for further chemical modifications. The hydrolysis of Benzo(a)pyrene-4,5-oxide to the dihydrodiol can be achieved under acidic conditions. acs.org The resulting dihydrodiol can exist as both cis and trans isomers, with the stereochemistry being a critical factor in its subsequent reactivity and biological activity. ontosight.ai

The synthesis of various phenol (B47542) and quinone metabolites of Benzo(a)pyrene has also been extensively studied, often utilizing precursor BaP derivatives. nih.gov For instance, different isomers of hydroxybenzo[a]pyrene have been synthesized through multi-step processes involving Suzuki-Miyaura cross-coupling reactions. nih.gov While not directly leading to the triol, these methods demonstrate the toolbox available for the functionalization of the Benzo(a)pyrene core structure.

The formation of the triol itself, this compound, would logically proceed from the corresponding dihydrodiol. This would likely involve a further hydroxylation step. While direct laboratory synthesis protocols for this specific triol are not abundant in the public domain, it is understood to be a metabolite formed through enzymatic hydroxylation of Benzo(a)pyrene. ontosight.ai

Table 1: Key Precursors and Intermediates in the Synthesis of Benzo(a)pyrene-4,5-dihydrodiol

| Compound Name | Molecular Formula | Role in Synthesis | Reference |

| Benzo(a)pyrene | C₂₀H₁₂ | Starting material for epoxidation. | wikipedia.org |

| Benzo(a)pyrene-4,5-oxide | C₂₀H₁₂O | Key intermediate, hydrolyzed to the dihydrodiol. | nih.gov |

| cis-4,5-Dihydro-4,5-dihydroxybenzo[a]pyrene | C₂₀H₁₄O₂ | A key dihydrodiol isomer and precursor for further functionalization. | ontosight.airesearchgate.net |

| trans-4,5-Dihydro-4,5-dihydroxybenzo[a]pyrene | C₂₀H₁₄O₂ | Another key dihydrodiol isomer. | nih.gov |

Challenges in Stereoselective Synthesis of Benzo(a)pyrene Triols

A significant challenge in the synthesis of Benzo(a)pyrene triols and their dihydrodiol precursors is controlling the stereochemistry. The metabolic activation of Benzo(a)pyrene leads to the formation of various stereoisomers of its metabolites, including diol epoxides with distinct syn and anti configurations. researchgate.netwikipedia.org The spatial arrangement of the hydroxyl and epoxide groups dramatically influences the biological activity and carcinogenicity of these compounds.

Achieving high stereoselectivity in the laboratory synthesis of these compounds is a complex task. The hydrolysis of Benzo(a)pyrene-4,5-oxide, for example, can lead to a mixture of cis and trans dihydrodiols. ontosight.ai The subsequent introduction of a third hydroxyl group to form the triol adds another layer of stereochemical complexity. The orientation of this incoming hydroxyl group relative to the existing diol will result in different diastereomers.

The stereochemistry of the metabolic transformation of Benzo(a)pyrene to its diols and diol epoxides is a critical aspect of its mechanism of action. nih.gov Due to the formation of chiral centers during these conversions, a multitude of enantiomeric and diastereomeric forms can be produced. nih.gov Therefore, synthetic strategies must employ stereoselective reagents and conditions to favor the formation of a specific desired isomer. This often involves the use of chiral catalysts or auxiliaries to direct the approach of the reagents. While general principles of stereoselective synthesis are well-established, their application to the complex and planar structure of Benzo(a)pyrene presents unique challenges.

Production of this compound Standards for Research Applications

The availability of pure, well-characterized analytical standards of Benzo(a)pyrene metabolites is crucial for research in toxicology, environmental science, and carcinogenesis. These standards are essential for the accurate identification and quantification of metabolites in biological and environmental samples, often using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

The synthesis of various Benzo(a)pyrene metabolites, including phenols, quinones, and dihydrodiols, to serve as analytical standards has been reported. nih.govnih.gov These syntheses are often designed to produce sufficient quantities of the pure compounds for use as reference materials. For instance, methods have been developed for the synthesis of 13C-labelled analogues of BaP metabolites, which are invaluable as internal standards in quantitative mass spectrometry-based assays. nih.gov

While the commercial availability of a this compound standard is not widespread, its synthesis for research purposes would follow the principles outlined in the laboratory synthesis section. The process would require careful purification and characterization to ensure the identity and purity of the final product. The availability of such a standard would enable researchers to more accurately study the formation and biological effects of this specific triol metabolite.

Biotransformation and Enzymatic Formation of Benzo a Pyrene 4,4,5 5h Triol

Pathways of Benzo(a)pyrene Metabolism Leading to Triol and Dihydrodiol Formation

The metabolic activation of benzo[a]pyrene (B130552) is a prerequisite for its biological activity. This process generates a variety of derivatives, including dihydrodiols and triols. nih.gov The formation of benzo(a)pyrene-4,5(5H)-triol is an integral part of this metabolic cascade.

Formation from Hydroxylated Benzo(a)pyrene Derivatives (e.g., 9-hydroxy-benzo[a]pyrene)

The metabolism of benzo[a]pyrene can be initiated by hydroxylation at various positions on the aromatic ring structure, leading to the formation of phenols. For instance, 9-hydroxybenzo[a]pyrene is a known metabolite of benzo[a]pyrene. rsc.org Subsequent enzymatic action on these hydroxylated intermediates can lead to further oxidized products. Research has implicated the K-region oxidized metabolites of 9-hydroxybenzo[a]pyrene, such as the methyl ether of 9-hydroxybenzo[a]pyrene 4,5-oxide, as derivatives that can covalently bind to nucleic acids. nih.govnih.gov The formation of a triol, such as benzo(a)pyrene-4,5(5H)-triol, can be conceptualized as a further step in this oxidative pathway, where a pre-existing hydroxyl group influences subsequent epoxidation and diol formation. The chromatographic properties and fluorescence spectrum of the major deoxyribonucleoside product from the interaction of benzo[a]pyrene with DNA in microsomal systems are consistent with its derivation from 9-hydroxybenzo[a]pyrene. nih.gov

Role of Arene Oxides as Precursors in Triol Metabolic Routes

Arene oxides are critical, reactive intermediates in the metabolism of aromatic compounds like benzo[a]pyrene. acs.org The initial oxidation of the benzo[a]pyrene molecule often results in the formation of arene oxides at different positions. For example, benzo(a)pyrene 4,5-oxide is a significant K-region epoxide. nih.govaacrjournals.org These epoxides can undergo several subsequent reactions, including enzymatic hydration to form dihydrodiols or rearrangement to phenols. The formation of benzo(a)pyrene-4,5(5H)-triol likely proceeds through the formation of an arene oxide. Specifically, the oxidation of the 4,5-bond of benzo[a]pyrene would yield benzo[a]pyrene-4,5-oxide (B1217752). This epoxide can then be enzymatically hydrated to form the corresponding trans-4,5-dihydrodiol. Further metabolic steps, potentially involving another oxidation event, could then lead to the introduction of an additional hydroxyl group, resulting in the triol structure.

Enzymatic Systems Governing Benzo(a)pyrene-4,5(5H)-triol Biogenesis

The biotransformation of benzo[a]pyrene is orchestrated by a suite of enzymes that work in concert to metabolize this xenobiotic. The formation of benzo(a)pyrene-4,5(5H)-triol is dependent on the sequential action of these key enzymatic systems.

Cytochrome P450 Monooxygenase Involvement in Initial Oxidation Steps

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in initiating the metabolism of benzo[a]pyrene by catalyzing its oxidation. nih.govnih.gov Several CYP isoforms, including CYP1A1, CYP1B1, and to a lesser extent, CYP2C19 and CYP3A4, are involved in the formation of various benzo[a]pyrene metabolites. nih.gov These enzymes introduce an oxygen atom across one of the double bonds of the benzo[a]pyrene molecule, forming an epoxide, a crucial first step in the pathway that can lead to triol formation. wikipedia.org Specifically, CYP enzymes catalyze the formation of benzo[a]pyrene-4,5-oxide, the direct precursor to benzo[a]pyrene-4,5-dihydrodiol. nih.govaacrjournals.org Studies with recombinant human CYP enzymes have shown that CYP1A1 is highly active in oxidizing benzo[a]pyrene to a range of metabolites, including phenols and dihydrodiols. nih.govepa.gov

Epoxide Hydrolase Activity in Dihydrodiol Precursor Formation

Following the initial oxidation by CYP enzymes to form an arene oxide, epoxide hydrolase (EH) plays a critical role in the metabolic pathway. nih.govwikipedia.org This enzyme catalyzes the hydration of the epoxide ring, adding a molecule of water to form a trans-dihydrodiol. oup.com In the context of benzo(a)pyrene-4,5(5H)-triol formation, epoxide hydrolase would act on the benzo[a]pyrene-4,5-oxide intermediate to produce benzo[a]pyrene-4,5-dihydrodiol. rsc.org The presence of epoxide hydrolase significantly increases the formation of dihydrodiol metabolites from benzo[a]pyrene in in vitro systems containing CYP enzymes. nih.gov This enzymatic step is essential for producing the dihydrodiol precursor that can be further metabolized to the triol.

Contributions of Other Enzyme Families (e.g., Dioxygenases in microbial systems)

While cytochrome P450 and epoxide hydrolase are central to benzo[a]pyrene metabolism in mammals, other enzyme families, particularly in microbial systems, contribute to its degradation. nih.gov Bacteria and some algae utilize dioxygenase enzymes to initiate the breakdown of PAHs. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. For example, some bacteria can initially oxidize benzo[a]pyrene at the C4-C5 positions to form benzo[a]pyrene-cis-4,5-dihydrodiol. rsc.orgnih.gov Although the stereochemistry differs from the trans-dihydrodiols produced by mammalian epoxide hydrolase, these microbial dihydrodiols represent key intermediates in the degradation pathway that could potentially lead to triol formation through subsequent enzymatic reactions.

Interactive Data Table: Key Enzymes in Benzo(a)pyrene Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Benzo(a)pyrene Metabolism | Precursor to Benzo(a)pyrene-4,5(5H)-triol |

| Cytochrome P450 | CYP1A1, CYP1B1, CYP2C19, CYP3A4 | Initial oxidation of benzo[a]pyrene to arene oxides. nih.gov | Benzo[a]pyrene-4,5-oxide |

| Epoxide Hydrolase | Microsomal EH (mEH) | Hydration of arene oxides to form trans-dihydrodiols. nih.govoup.com | Benzo[a]pyrene-4,5-dihydrodiol |

| Dioxygenases | Bacterial Dioxygenases | Initial oxidation of benzo[a]pyrene to cis-dihydrodiols in microbial systems. nih.govnih.gov | Benzo[a]pyrene-cis-4,5-dihydrodiol |

Stereochemical Aspects of Enzymatic Transformations and Isomer Formation

The metabolic activation of Benzo(a)pyrene (BaP) is a highly stereospecific process, governed by the action of various enzymes that can produce a range of stereoisomeric products. The formation of triol derivatives, such as Benzo(a)pyrene-4,4,5(5H)-triol, is dependent on the precise stereochemical course of the initial enzymatic reactions that metabolize the parent compound. This process begins with the oxidation of BaP at its "K-region" (the C4-C5 double bond) by Cytochrome P450 (CYP) enzymes, followed by enzymatic hydration.

The initial epoxidation of BaP at the K-region results in the formation of two enantiomers of Benzo(a)pyrene-4,5-oxide: the (4R,5S)- and (4S,5R)-epoxides. The ratio in which these enantiomers are formed is highly dependent on the specific CYP isozymes involved, which can vary based on tissue type and prior exposure to enzyme-inducing agents. nih.gov For instance, studies using liver microsomes from rats treated with different inducers have demonstrated significant shifts in the stereoselectivity of this epoxidation reaction. Microsomes from untreated (control) rats produce the (4R,5S) and (4S,5R) enantiomers in nearly equal amounts, whereas microsomes from rats treated with 3-methylcholanthrene (B14862) (MC), a potent inducer of the CYP1A family, show a strong preference for forming the (4S,5R)-epoxide, with the two enantiomers being produced in a 5:95 ratio. nih.gov This highlights that the specific metabolic profile of an organism can dictate the initial chirality of the metabolites, which has profound implications for all subsequent metabolic steps.

Following its formation, Benzo(a)pyrene-4,5-oxide is a substrate for microsomal epoxide hydrolase (mEH), which catalyzes the addition of a water molecule across the epoxide ring to form trans-4,5-dihydroxy-4,5-dihydrobenzo(a)pyrene (BaP-4,5-diol). This hydration step is also subject to stereochemical control. Epoxide hydrolase exhibits both enantioselectivity (preferring one enantiomer of the epoxide over the other) and regioselectivity (preferring to attack one of the two epoxide carbons). nih.gov For planar polycyclic aromatic hydrocarbons like BaP, the enzymatic water attack by epoxide hydrolase predominantly occurs at the S-center of the K-region S,R-epoxide enantiomers. nih.gov The enantiomeric composition of the resulting dihydrodiol is therefore determined by both the stereoselective epoxidation by CYP enzymes and the subsequent enantioselective and regioselective hydration by mEH. nih.gov

The conversion of the stable BaP-4,5-diol to a triol, such as this compound, would involve further oxidation. A plausible pathway is the oxidation of one of the hydroxyl groups of the diol to a ketone, followed by hydration of the ketone to form a gem-diol structure (two hydroxyls on the same carbon). The stereochemistry established in the formation of the BaP-4,5-diol would be carried through, influencing the final configuration of the triol.

Interactive Data Table: Stereoselective K-Region Epoxidation of Benzo(a)pyrene

The table below summarizes research findings on the enantiomeric composition of Benzo(a)pyrene-4,5-oxide formed during the metabolism of Benzo(a)pyrene by different rat liver microsomal preparations. nih.gov

| Microsomal Preparation (Source: Male Sprague-Dawley Rats) | Enantiomer Ratio of BaP-4,5-oxide (4R,5S) : (4S,5R) | Predominant Enantiomer |

| Untreated (Control) | 48 : 52 | (4S,5R)-epoxide (Slight) |

| Phenobarbital (PB)-Treated | 40 : 60 | (4S,5R)-epoxide |

| 3-Methylcholanthrene (MC)-Treated | 5 : 95 | (4S,5R)-epoxide (Strong) |

Analytical Chemistry Research for Benzo a Pyrene 4,4,5 5h Triol Detection and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of BaP metabolites, enabling the separation of compounds with similar structures from complex mixtures. The high polarity of triols compared to the parent BaP and other metabolites like dihydrodiols and phenols makes chromatographic separation a crucial first step.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of BaP metabolites. nih.gov Reverse-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective. nih.govkoreascience.kr The separation is based on the differential partitioning of the analytes between the two phases. Due to its high polarity, Benzo(a)pyrene-4,4,5(5H)-triol would elute earlier than less polar metabolites such as BaP-dihydrodiols, and much earlier than the parent BaP.

Gradient elution is commonly employed, where the composition of the mobile phase is changed over time to achieve optimal separation of a wide range of metabolites. nih.gov A typical mobile phase system consists of a water/methanol (B129727) or water/acetonitrile mixture, with the proportion of the organic solvent increasing throughout the run. nih.gov This allows for the elution of highly polar compounds like triols in the initial stages and the more nonpolar compounds, such as the parent BaP, at later stages. The use of HPLC is essential for creating a "metabolite profile," which provides a comprehensive view of the different metabolic products formed. nih.govnih.gov

Table 1: Typical HPLC Conditions for BaP Metabolite Separation

| Parameter | Description | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) | nih.gov |

| Mobile Phase | Gradient of water and methanol or acetonitrile | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detection | Fluorescence (FLD), UV-Vis, or Mass Spectrometry (MS) | nih.govsciex.com |

Gas Chromatography (GC) is another powerful separation technique, but its application to highly polar and non-volatile compounds like this compound presents challenges. koreascience.kr Direct analysis of such triols by GC is not feasible due to their low volatility and thermal instability. Therefore, a crucial derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile derivatives.

A common derivatization technique is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the triol, making it amenable to GC analysis. koreascience.kr Once derivatized, the compound can be separated on a capillary GC column, typically with a nonpolar stationary phase. The separation in GC is based on the boiling points and vapor pressures of the analytes. GC, especially when coupled with mass spectrometry (GC-MS), provides excellent resolution and is a valuable tool for the confirmatory analysis of BaP metabolites. nih.govnih.gov

Spectroscopic Detection and Characterization Methods

Following chromatographic separation, various spectroscopic techniques are employed for the detection, characterization, and quantification of this compound.

Fluorescence spectroscopy is an exceptionally sensitive method for detecting polycyclic aromatic hydrocarbons (PAHs) and their metabolites, which are often highly fluorescent. sciex.comconicet.gov.ar Benzo(a)pyrene derivatives exhibit characteristic excitation and emission spectra that can be used for their identification and quantification. mdpi.com

When coupled with HPLC, a fluorescence detector (FLD) allows for the highly sensitive and selective detection of eluting metabolites. sciex.comnih.gov By setting the detector to the optimal excitation and emission wavelengths for BaP metabolites, it is possible to achieve very low detection limits, often in the picogram range. researchgate.net This makes HPLC-FLD a preferred method for biomonitoring studies where metabolite concentrations are typically very low. nih.gov Room-temperature fluorescence (RTF) spectroscopy, particularly on solid surfaces like octadecyl silica (B1680970) membranes, has also been explored for screening BaP metabolites in biological samples like urine. conicet.gov.ar

Table 2: Example Fluorescence Properties for BaP Metabolite Detection

| Technique | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| HPLC-FLD | ~240-300 nm (variable) | ~400-430 nm (variable) | sciex.comoiv.int |

| Room-Temperature Fluorescence | Compound-specific | Compound-specific | conicet.gov.ar |

Mass Spectrometry (MS) is an indispensable tool for the unambiguous structural confirmation and precise quantification of metabolites like this compound. koreascience.kr When coupled with a chromatographic system (LC-MS or GC-MS), it provides information about the molecular weight and fragmentation pattern of the analyte.

LC-tandem MS (LC-MS/MS) is particularly powerful. rsc.org Using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the metabolite is ionized to produce a parent ion corresponding to its molecular weight. nih.govsciex.com This parent ion is then fragmented in a collision cell, and the resulting fragment ions create a unique mass spectrum that serves as a structural fingerprint. For quantitative analysis, selected reaction monitoring (SRM) is often used, where the instrument is set to monitor a specific transition from a parent ion to a fragment ion, providing exceptional selectivity and sensitivity. researchgate.net Derivatization can also be employed to enhance the ionization efficiency and sensitivity of detection in LC-MS/MS. rsc.org

GC-MS, used after derivatization, typically employs electron ionization (EI), which results in extensive and reproducible fragmentation patterns that are highly useful for structural elucidation and library matching. nih.govnih.gov

Table 3: Mass Spectrometry Parameters for BaP Metabolite Analysis

| Technique | Ionization Mode | Key Information Provided | Reference |

|---|---|---|---|

| LC-MS/MS | ESI, APCI | Molecular Weight, Structural Fragments (for confirmation), Quantification (SRM) | sciex.comrsc.org |

| GC-MS | EI (after derivatization) | Characteristic Fragmentation Pattern (for identification) | koreascience.krnih.gov |

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to characterize BaP and its derivatives. researchgate.net These compounds possess a chromophore, the extensive system of conjugated pi-electrons in their aromatic rings, which absorbs light in the UV and visible regions. The UV-Vis spectrum provides information about the electronic structure of the molecule.

The absorption spectrum of this compound would be distinct from that of the parent BaP and other metabolites due to the presence of hydroxyl groups and the saturation at the 4,5-positions, which alters the aromatic system. researchgate.netresearchgate.net While not as sensitive or selective as fluorescence or mass spectrometry for trace analysis in complex mixtures, UV-Vis spectroscopy is highly valuable for assessing the purity of isolated metabolite standards and for determining their concentration in solution using the Beer-Lambert law. sciex.com In HPLC analysis, a UV detector can be used in series with other detectors to provide additional data for peak identification. nih.gov

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is paramount for accurate quantification of BaP metabolites, as it involves extracting the analyte from complex matrices and removing interfering substances. The protocols vary significantly depending on the nature of the sample, whether environmental (e.g., water, soil, air particulates) or biological (e.g., plasma, urine, tissues). nih.govosha.govnih.gov

Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govnih.gov For instance, SPE with C18 or Florisil cartridges is frequently used to isolate PAHs from aqueous samples and biological fluids. nih.govnih.gov In a study on human breast milk, SPE with a C18 cartridge was employed for sample cleanup before HPLC analysis. nih.gov For more complex solid samples like food or tissues, a combination of solvent extraction followed by a cleanup step is typical. A modified QuEChERS method has been successfully used for extracting BaP from bread samples, involving extraction with acetone (B3395972) followed by dispersive solid-phase extraction for cleanup. nih.gov

In the analysis of BaP metabolites in microalgae cultures, a multi-step process was developed, involving centrifugation to separate the biomass from the liquid media. nih.gov The analytes were then extracted from the biomass using miniaturized matrix solid-phase dispersion (MSPD) and from the liquid media via SPE. nih.gov Similarly, for analyzing PAHs in high-boiling petroleum products, a two-step procedure involving size-exclusion chromatography (SEC) followed by SPE with Florisil columns has been described. nih.gov

The table below summarizes various sample preparation and extraction protocols used for BaP and its metabolites in different matrices.

Table 1: Sample Preparation and Extraction Protocols

| Sample Matrix | Extraction Method | Key Protocol Steps | Reference |

|---|---|---|---|

| Human Breast Milk | Solid-Phase Extraction (SPE) | SPE with C18 functional groups in silica gel cartridges. | nih.gov |

| Bread | QuEChERS | Extraction with acetone, followed by cleanup with dispersive solid-phase extraction. | nih.gov |

| Microalgae (Biomass) | Matrix Solid-Phase Dispersion (MSPD) | Miniaturized MSPD method for off-line extraction. | researchgate.netnih.gov |

| Microalgae (Liquid Media) | Solid-Phase Extraction (SPE) | Off-line SPE for extraction from the liquid medium. | researchgate.netnih.gov |

| Edible Oils & Fats | Column Chromatography | Absorption on an alumina (B75360) column, followed by elution with light petroleum. | iupac.org |

| Black Tea | Microwave Assisted Extraction (MAE) | Extraction with n-hexane:acetonitrile (1:3, v/v) in a microwave (180 W for 2 min). | nih.gov |

| Petroleum Residue | Size-Exclusion Chromatography (SEC) & SPE | SEC followed by SPE on Florisil columns; elution with n-hexane. | nih.gov |

| Rat Urine & Plasma | Liquid-Liquid Extraction (LLE) | LLE with n-hexane for urine and acetone for plasma. | researchgate.net |

Method Validation and Performance Characteristics (e.g., Limits of Detection, Linearity, Reproducibility, Recovery)

Method validation is a critical step to ensure that an analytical procedure is reliable, accurate, and reproducible for its intended purpose. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and precision (reproducibility).

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For BaP and its metabolites, these limits are typically in the low nanogram to picogram per milliliter or gram range. For example, an HPLC-FLD method for BaP in human breast milk reported an LOD of 0.5 ng/mL and an LOQ of 1.07 ng/mL. nih.gov A GC-MS method for BaP in bread achieved an even lower LOD of 0.3 ng/g and an LOQ of 0.5 ng/g. nih.gov In microalgae cultures, a highly sensitive off-line/on-line SPE-HPLC-FD method showed LODs ranging from 0.8 to 2.3 pg/mL for BaP metabolites in the liquid medium. researchgate.netnih.gov

Linearity: Linearity is assessed by analyzing a series of standards at different concentrations to demonstrate a proportional relationship between the analytical signal and the concentration of the analyte. Calibration curves for BaP analysis typically show excellent linearity, with correlation coefficients (r²) greater than 0.99. An HPLC method for BaP in breast milk was linear over the range of 0.5–80 ng/mL. nih.gov For BaP in bread, a linear relationship was established over a concentration range of 0.5-20 ng/g with a correlation coefficient of 0.997. nih.gov

Reproducibility and Recovery: Reproducibility, often expressed as the relative standard deviation (RSD), measures the precision of the method over different runs or days. Recovery studies are performed by analyzing spiked samples (samples with a known amount of the analyte added) to determine the efficiency of the extraction process. For BaP analysis, intraday and interday RSD values are generally below 15%. In the analysis of breast milk, RSD values were less than 5.15%. nih.gov A method for BaP in bread was found to be reproducible with an RSD of less than 14.5%. nih.gov Recovery rates for BaP and its metabolites often range from 70% to 120%. A study on bread samples reported average recoveries between 95% and 120%. nih.gov In contrast, a method for BaP metabolites in microalgae showed lower recovery values, ranging from 38% to 74%. researchgate.netnih.gov

The following tables provide a summary of method validation and performance characteristics from various studies.

Table 2: Method Performance Characteristics for Benzo(a)pyrene and its Metabolites

| Analyte(s) | Matrix | Analytical Method | LOD | LOQ | Linearity Range | Reference |

|---|---|---|---|---|---|---|

| Benzo(a)pyrene | Human Breast Milk | HPLC-FLD | 0.5 ng/mL | 1.07 ng/mL | 0.5–80 ng/mL | nih.gov |

| Benzo(a)pyrene | Bread | GC-MS | 0.3 ng/g | 0.5 ng/g | 0.5–20 ng/g | nih.gov |

| BaP & Metabolites | Microalgae (Biomass) | MSPD/SPE-HPLC-FD | 2–6.5 pg/mg | - | 20–200 pg/mg | researchgate.netnih.gov |

| BaP & Metabolites | Microalgae (Liquid Media) | SPE/SPE-HPLC-FD | 0.8–2.3 pg/mL | - | 5–120 pg/mL | researchgate.netnih.gov |

| BaP & Metabolites | Rat Urine | HPLC-FLD & GC-MS | 0.01–0.1 ng/mL | - | - | researchgate.net |

| Benzo(a)pyrene | Fish | HPLC | 0.15 µg/kg | 0.15 µg/kg | - | researchgate.net |

Table 3: Reproducibility and Recovery Data

| Analyte(s) | Matrix | Reproducibility (RSD) | Recovery (%) | Reference |

|---|---|---|---|---|

| Benzo(a)pyrene | Human Breast Milk | < 5.15% | - | nih.gov |

| Benzo(a)pyrene | Bread | < 14.5% | 95–120% | nih.gov |

| BaP & Metabolites | Microalgae (Biomass) | < 5% | 40–66% | researchgate.netnih.gov |

| BaP & Metabolites | Microalgae (Liquid Media) | < 7.36% | 38–74% | researchgate.netnih.gov |

| BaP & Metabolites | Rat Urine & Plasma | - | 90.3–106.3% | researchgate.net |

| Benzo(a)pyrene | Black Tea | - | 83-97% (MAE) | nih.gov |

| Plant Extracts | Spiked Plant Extracts | < 1.7% | 52.1-83.8% | chromatographyonline.com |

Molecular Interactions and Biochemical Studies of Benzo a Pyrene 4,4,5 5h Triol

Interaction with Nucleic Acids: Mechanistic Aspects of Adduct Formation

The genotoxicity of Benzo(a)pyrene is primarily mediated by the covalent binding of its reactive metabolites to nucleic acids, forming structures known as adducts. nih.gov This process involves the metabolic conversion of the parent BaP into highly reactive electrophilic species that can attack nucleophilic sites on DNA and RNA bases. researchgate.netwikipedia.org

The predominant pathway for BaP-induced DNA damage involves its metabolic conversion to the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). researchgate.net This diol epoxide is the primary metabolite responsible for forming covalent adducts with DNA. nih.gov The formation of benzo(a)pyrene-4,4,5(5H)-triol is part of the complex metabolic cascade that also produces BPDE. ontosight.ai

The chemical pathway to adduct formation begins with the enzymatic oxidation of BaP by cytochrome P450 enzymes (like CYP1A1 and CYP1B1) to form BaP-7,8-epoxide. nih.govmdpi.com Epoxide hydrolase then converts this intermediate to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BaP-7,8-diol). mdpi.com A second oxidation by CYP enzymes at the 9,10-double bond of BaP-7,8-diol generates the ultimate carcinogen, BPDE. nih.govmdpi.com

BPDE is highly electrophilic and reacts with nucleophilic sites on DNA bases, primarily the exocyclic amino groups of guanine (B1146940) (at the N² position) and adenine (B156593) (at the N⁶ position). nih.govuwo.ca The most common adduct identified in numerous biological systems is formed between the (+)-anti-BPDE isomer and deoxyguanosine. mdpi.comnih.govnih.gov The epoxide ring of BPDE can be opened in either a cis or trans fashion by the DNA base, leading to different stereoisomeric adducts. uwo.ca These bulky adducts distort the DNA double helix, with studies showing that the benzo[a]pyrenyl ring system can either reside in the minor groove or intercalate between base pairs, depending on the specific stereochemistry of the adduct. uwo.canih.gov

Table 1: Key DNA Adducts Formed by the BaP Metabolite BPDE

| Reactant | Target Base | Primary Site of Attachment | Resulting Adduct Type |

|---|---|---|---|

| (+)-anti-BPDE | Deoxyguanosine (dG) | N² position | (+)-trans-dG-N²–BPDE |

| (-)-anti-BPDE | Deoxyguanosine (dG) | N² position | (-)-trans-dG-N²–BPDE |

| (+)-anti-BPDE | Deoxyadenosine (dA) | N⁶ position | (+)-trans-dA-N⁶–BPDE |

| (-)-anti-BPDE | Deoxyadenosine (dA) | N⁶ position | (-)-trans-dA-N⁶–BPDE |

While DNA is the primary target for BaP-induced carcinogenesis, reactive metabolites can also form adducts with RNA. The impact of such interactions is an area of ongoing research. nih.gov Similar to DNA, the formation of RNA adducts is driven by the reaction of electrophilic BaP metabolites, chiefly BPDE, with RNA bases. nih.govnih.gov

Studies have demonstrated that BPDE can react with ribonucleosides to form a variety of adducts. Research using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to characterize the products formed when BPDE reacts with ribonucleoside standards and with biological RNAs, such as eukaryotic transfer RNAs (tRNAs). nih.gov These investigations have successfully identified BPDE derivatives of canonical and post-transcriptionally modified ribonucleosides, confirming that RNA is a viable target for adduction by reactive BaP metabolites. nih.gov The formation of these adducts on RNA, particularly on functionally rich molecules like tRNA, suggests a potential mechanism for disrupting protein synthesis and other cellular processes. nih.govnih.gov

Protein Adduct Formation and Characterization in Biochemical Systems

In addition to nucleic acids, reactive metabolites of Benzo(a)pyrene can form covalent adducts with proteins. These protein adducts can serve as valuable biomarkers for exposure and may play a role in toxicity. nih.govnih.gov The formation of protein adducts follows similar chemical principles as nucleic acid adduction, involving the reaction of electrophilic intermediates like BPDE with nucleophilic amino acid residues in proteins. nih.govnih.gov

Biochemical studies have identified adducts in various proteins, including hemoglobin and serum albumin. nih.gov A method utilizing hydrazinolysis followed by liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been developed to characterize BPDE adducts with the amino acid histidine in these proteins. nih.gov In vitro experiments treating hemoglobin and serum albumin with BPDE have shown that approximately 10% and 70% of the isolated BPDE adducts, respectively, were linked to histidine. nih.gov

Significantly, during the analysis of these protein adducts, other BaP derivatives were also detected. The release of BaP tetrols and BaP triols was observed, indicating their presence and potential role as byproducts or markers within these biochemical systems. nih.gov The formation of BaP-associated protein adducts in tissues like the lung, liver, and kidney has been shown to increase linearly and persist following exposure. nih.gov

Interactions with Cellular Enzymes and Macromolecules

The metabolic pathway of Benzo(a)pyrene involves a complex interplay with various cellular enzymes and macromolecules. The enzymatic machinery responsible for metabolizing BaP is a primary site of interaction. Key enzymes include members of the cytochrome P450 superfamily (e.g., CYP1A1, CYP1B1) and epoxide hydrolase, which sequentially transform BaP into its various metabolites, including epoxides, dihydrodiols, and triols. ontosight.aimdpi.comresearchgate.net BaP itself can induce the expression of CYP1A1 by binding to the aryl hydrocarbon receptor (AHR). wikipedia.org

Beyond the metabolic enzymes, BaP derivatives interact with other cellular macromolecules. Studies in hamster embryo cells have shown that metabolites of BaP and its dihydrodiols bind to nuclear macromolecules, including DNA and various proteins. nih.gov The selectivity of this binding varies depending on the specific metabolite. For instance, metabolites of 7,8-dihydroxy-7,8-dihydro-B[a]P primarily target histones H3 and H2A, while metabolites of 9,10-dihydroxy-9,10-dihydro-B[a]P heavily label a protein similar in mobility to histone H1. nih.gov

Interactions with other macromolecules, such as lipids, have also been investigated. One study demonstrated that the ultimate carcinogen BPDE could form covalent adducts with triglycerides, including triolein, tripalmitin, and tristearin. nih.gov However, other BaP metabolites, specifically BaP-phenols and -diols, did not show reactivity towards triglycerides under the same conditions. nih.gov This highlights the differential reactivity among the various metabolites generated along the BaP biotransformation pathway.

Environmental Occurrence, Distribution, and Transformation Research of Benzo a Pyrene Metabolites

Presence and Distribution of Benzo(a)pyrene Metabolites in Abiotic Environmental Compartments

Benzo(a)pyrene and its metabolites are found in various environmental compartments, including air, water, soil, and sediments. nih.gov The parent compound, BaP, readily binds to soil and sediment particles due to its hydrophobic nature. epa.govmdpi.com While direct environmental measurements of transient metabolites like benzo(a)pyrene-4,4,5(5H)-triol are scarce, the presence of its more stable precursors, such as benzo(a)pyrene-4,5-dihydrodiol, has been documented. These metabolites are intermediates in the transformation of BaP and their distribution is influenced by the environmental matrix.

Direct atmospheric input is a primary source of BaP in surface waters. healthycanadians.gc.ca In water, BaP and its metabolites can adsorb strongly to particulate matter and sediment. epa.gov Although BaP itself has low water solubility, its hydroxylated metabolites are more water-soluble, which may affect their transport and distribution in aquatic systems.

In soil, BaP is strongly attached to the organic fraction, which generally limits its penetration into deeper soil layers and uptake by plant root systems. nih.gov However, the transformation of BaP into more polar metabolites could potentially increase its mobility in the soil environment.

Table 1: Environmental Distribution of Benzo(a)pyrene and Related Metabolites

| Environmental Compartment | Compound/Metabolite Class | General Findings | Citations |

|---|---|---|---|

| Air | Benzo(a)pyrene (as a proxy) | Associated with fine particulate matter; concentrations vary with season and proximity to urban/industrial sources. | healthycanadians.gc.ca |

| Water | Benzo(a)pyrene, Dihydrodiols | Found in surface waters, often due to atmospheric deposition and runoff. Adsorbs strongly to sediments. | nih.govepa.govhealthycanadians.gc.ca |

| Soil | Benzo(a)pyrene, Dihydrodiols | Binds strongly to soil organic matter. Transformation products may exhibit different mobility. | nih.govepa.govmdpi.com |

| Sediments | Benzo(a)pyrene, Dihydrodiols | Act as a significant sink for BaP and its metabolites in aquatic environments. | nih.govepa.gov |

Biotransformation and Biodegradation Studies in Model Environmental Systems and Microorganisms

The biotransformation of benzo(a)pyrene is a critical process that determines its environmental persistence and the formation of various metabolites. This process is primarily carried out by microorganisms and algae.

A wide range of bacteria, fungi, and algae are capable of degrading PAHs. epa.gov While high-molecular-weight PAHs like BaP are generally more resistant to microbial attack, certain microorganisms can initiate degradation. epa.gov The primary mechanism involves the action of monooxygenase and dioxygenase enzymes, which introduce oxygen into the aromatic ring system. researchgate.netjebas.org

Bacterial degradation of BaP can be initiated by dioxygenase enzymes attacking various positions on the molecule, including the 4,5-, 7,8-, and 9,10-bonds. nih.gov For instance, the bacterium Mycobacterium vanbaalenii PYR-1 oxidizes benzo[a]pyrene (B130552) at the C-4,5 position to form benzo[a]pyrene cis-4,5-dihydrodiol. nih.gov This dihydrodiol is an important intermediate; its formation has been confirmed in several bacterial degradation studies. nih.gov Further enzymatic action can lead to ring cleavage, for example, producing 4,5-chrysene dicarboxylic acid. nih.gov

Fungi, on the other hand, typically utilize cytochrome P450 monooxygenases, which initially form arene oxides. These are then hydrated by epoxide hydrolase to form trans-dihydrodiols. While the formation of this compound is not explicitly detailed in many studies, it is chemically plausible as a subsequent, transient product of the hydration and further oxidation of the 4,5-epoxide or dihydrodiol.

Table 2: Selected Microorganisms Involved in Benzo(a)pyrene Degradation and Key Metabolites

| Microorganism | Type | Key Metabolic Action/Metabolites Identified | Citations |

|---|---|---|---|

| Mycobacterium vanbaalenii PYR-1 | Bacterium | Initial oxidation at C-4,5, C-9,10, and C-11,12. Produces benzo[a]pyrene cis-4,5-dihydrodiol. | nih.gov |

| Sphingomonas sp. | Bacterium | Capable of degrading BaP. | researchgate.net |

| Pseudomonas sp. | Bacterium | Multiple species show BaP degradation capabilities. | researchgate.net |

| Bacillus sp. | Bacterium | Several species, including B. subtilis and B. cereus, are involved in BaP degradation. | researchgate.netresearchgate.net |

| Penicillium sp. | Fungus | Isolated from petroleum-contaminated sites and shown to degrade BaP. | researchgate.net |

| Selenastrum capricornutum | Green Alga | Metabolizes BaP to dihydrodiols. | nih.gov |

The uptake of benzo(a)pyrene and its metabolites by aquatic life is a key component of its environmental fate. The process, known as bioconcentration, is governed by the chemical's properties and the organism's biology.

In aquatic organisms, the uptake of BaP can occur through passive diffusion across gills and other body surfaces. Once absorbed, BaP can be metabolized. Some aquatic invertebrates, like certain polychaete worms (Nereis diversicolor and Scolecolepides viridis), have been shown to extensively metabolize BaP. oup.comoup.com In contrast, other organisms, such as some mollusks, may lack efficient metabolic pathways, leading to the accumulation of the parent compound. The bioconcentration factor (BCF), which quantifies the accumulation of a chemical in an organism relative to its concentration in the surrounding water, is influenced by the organism's ability to metabolize the compound. rivm.nl For BaP, organisms that can metabolize it tend to have lower BCFs.

Algae also play a significant role in the uptake and transformation of BaP. epa.gov Several species of green algae, such as Selenastrum capricornutum, Scenedesmus acutus, and Ankistrodesmus braunii, have been found to effectively metabolize BaP into dihydrodiols. nih.gov Studies with the green alga Chlorella vulgaris indicate that BaP penetrates the cells and accumulates, and this bioconcentration is likely accompanied by biotransformation. The uptake mechanism in algae can involve adsorption to the cell surface followed by absorption into the cell. researchgate.net

Abiotic Transformation Processes (e.g., Photodegradation, Chemical Oxidation)

In addition to biological processes, benzo(a)pyrene and its metabolites are subject to abiotic transformations in the environment, primarily through photodegradation and chemical oxidation. frontiersin.org

Photodegradation: Sunlight, particularly UV radiation, can induce the transformation of BaP. nih.govcapes.gov.br This process, known as photolysis, can convert BaP into more polar and often more water-soluble compounds, such as quinones. nih.gov For instance, the photodegradation of BaP can lead to the formation of BaP-1,6-quinone, BaP-3,6-quinone, and BaP-6,12-quinone. nih.gov The presence of other substances in the water, such as chlorophyll (B73375) from dead algal cells, can act as photosensitizers, accelerating the phototransformation of BaP by generating singlet oxygen. nih.govresearchgate.net This process primarily oxidizes BaP to quinones. nih.gov

Chemical Oxidation: BaP can be degraded by chemical oxidants present in the environment or used in remediation technologies. frontiersin.org Atmospheric oxidation by ozone (O₃) and hydroxyl radicals (•OH) can transform particle-phase BaP into products like BaP-diones. digitellinc.com In soil and water remediation, chemical oxidants such as potassium permanganate (B83412) (KMnO₄) and Fenton's reagent (Fe²⁺ + H₂O₂) are used to degrade BaP. nih.gov These strong oxidants break down the aromatic structure of the molecule. Moderate chemical oxidation has been explored as a method to partially degrade BaP, making it more amenable to subsequent microbial degradation. nih.gov

Table 3: Abiotic Transformation of Benzo(a)pyrene

| Process | Transforming Agent | Key Products | Citations |

|---|---|---|---|

| Photodegradation | Sunlight (UV radiation) | BaP-quinones (e.g., 1,6- and 3,6-isomers) | nih.govnih.gov |

| Photosensitization | Chlorophyll + Light | BaP-quinones (via singlet oxygen) | nih.govresearchgate.net |

| Atmospheric Oxidation | Ozone (O₃), Hydroxyl Radicals (•OH) | BaP-diones | digitellinc.com |

| Chemical Oxidation | Potassium Permanganate (KMnO₄), Fenton's Reagent | Cleavage of the aromatic structure | nih.gov |

Emerging Research Directions and Future Perspectives in Benzo a Pyrene 4,4,5 5h Triol Research

Development of Novel and Hyphenated Analytical Technologies for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Benzo(a)pyrene-4,4,5(5H)-triol and other BaP metabolites are paramount for toxicological and environmental monitoring. Traditional analytical methods are continually being refined, and new technologies are emerging to meet the demand for higher sensitivity and specificity.

High-performance liquid chromatography (HPLC) remains a cornerstone for the separation of BaP metabolites. nih.gov Modern HPLC methods often utilize reverse-phase columns, such as C18, with mobile phases typically consisting of acetonitrile/water or methanol (B129727)/water gradients. nih.govoiv.int UV detection is commonly employed, with a wavelength of 254 nm providing high sensitivity for BaP and its metabolites. nih.gov

To further enhance detection capabilities, HPLC is frequently coupled with fluorescence detection (HPLC-FLD), which offers excellent sensitivity for fluorescent compounds like BaP and its derivatives. nih.govrsc.orgiupac.org For instance, a validated HPLC-FLD method for BaP in tobacco uses a hexane (B92381) and acetone (B3395972) extraction followed by adsorption chromatography for cleanup. rsc.org Another highly sensitive method for urinary 3-hydroxybenzo[a]pyrene (a related metabolite) combines automated off-line solid-phase extraction with a column-switching HPLC-FLD system, achieving a limit of quantification of 0.2 pmol L-1. nih.gov

Hyphenated techniques, particularly those involving mass spectrometry (MS), are becoming increasingly prevalent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a high degree of selectivity and sensitivity. rsc.org Derivatization techniques, such as using dansyl chloride, can significantly improve the ionization efficiency and detection sensitivity of BaP metabolites in LC-MS/MS analysis. rsc.org Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often used to confirm the identity of HPLC-separated compounds. nih.govmdpi.com High-resolution mass spectrometry (HRMS) coupled with GC has been used for the qualitative assessment of BaP tetrol isomers from serum albumin adducts. researchgate.net

Emerging techniques like synchronous fluorescence spectrometry also show promise. A novel method using dimethyl sulfoxide (B87167) to selectively enhance the synchronous fluorescence of BaP has been developed for its rapid detection in liquid milk. nih.gov Additionally, electrochemiluminescence-based methods are being explored for sensitive determination of BaP in various matrices. researchgate.net

Table 1: Advanced Analytical Techniques for Benzo(a)pyrene Metabolites

| Technique | Abbreviation | Principle | Application |

| High-Performance Liquid Chromatography | HPLC | Separation based on partitioning between a stationary and mobile phase. | Separation of BaP and its various metabolites. nih.govoiv.int |

| HPLC with Fluorescence Detection | HPLC-FLD | HPLC combined with a detector that measures the fluorescence of analytes. | Highly sensitive quantification of fluorescent BaP metabolites. nih.govrsc.org |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation by GC followed by detection and identification by MS. | Confirmation of metabolite identity and analysis in complex matrices. nih.govmdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | HPLC separation followed by two stages of mass analysis for high specificity. | Sensitive and selective quantification of metabolites. rsc.org |

| Synchronous Fluorescence Spectrometry | SFS | Simultaneous scanning of both excitation and emission wavelengths. | Rapid and sensitive detection of specific fluorescent compounds. nih.gov |

| Electrochemiluminescence | ECL | Light emission from electrochemical reactions. | Emerging sensitive detection method for BaP. researchgate.net |

Advanced Mechanistic Elucidation of Enzymatic and Abiotic Transformation Processes

Benzo(a)pyrene undergoes a complex series of metabolic transformations in biological systems, primarily driven by enzymatic reactions. The initial activation of BaP is carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which oxidize BaP to form epoxides. nih.govnih.gov Epoxide hydrolase then converts these epoxides to dihydrodiols. nih.gov Further oxidation of these dihydrodiols by CYP enzymes leads to the formation of highly reactive diol epoxides, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which is a potent carcinogen. nih.govwikipedia.org The formation of triols like this compound is a part of this metabolic cascade. ontosight.ai The diol-epoxides can be further reduced in the presence of NADPH to form distinct trihydroxypentahydrobenzo(a)pyrenes. nih.gov

Microorganisms also play a significant role in the degradation of BaP in the environment. researchgate.net Bacteria and fungi can utilize BaP as a carbon and energy source, breaking it down through various metabolic pathways. researchgate.netnih.gov For example, Mycobacterium vanbaalenii PYR-1 oxidizes BaP at the C-4,5, C-9,10, and C-11,12 positions using dioxygenases and monooxygenases. nih.gov The degradation process often involves the formation of dihydrodiols, which can then undergo ring cleavage. nih.govmdpi.com Some bacterial strains, like Bacillus subtilis BMT4i, have shown a remarkable ability to degrade a high percentage of BaP. nih.gov

Abiotic degradation processes also contribute to the transformation of BaP in the environment. Heterogeneous oxidation by atmospheric ozone is a key process that limits the atmospheric lifetime and long-range transport of BaP. copernicus.org The rates of these abiotic reactions are influenced by environmental factors such as temperature and humidity. copernicus.org

Computational Approaches for Predicting Reactivity and Environmental Fate of Benzo(a)pyrene Triols

Computational chemistry offers powerful tools to investigate the properties and behavior of molecules like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure, reactivity, and spectroscopic properties of BaP and its metabolites. epa.govmdpi.comphyschemres.orgresearchgate.netmdpi.com DFT calculations can help predict the most likely sites of reaction and the stability of different isomers. mdpi.com For instance, DFT studies have been used to investigate the reaction between benzo(a)pyrene epoxide and fullerene derivatives, exploring potential anticancer activities. epa.govresearchgate.net

Quantitative Structure-Activity Relationships (QSARs) are another valuable computational tool. ecetoc.orgresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental fate. ecetoc.org These models can be used to predict the toxicity and environmental behavior of BaP metabolites, including triols, based on their molecular descriptors. researchgate.netosti.gov The development of robust QSAR models relies on high-quality experimental data and follows principles established by organizations like the Organisation for Economic Co-operation and Development (OECD). osti.gov Such models are crucial for screening new chemicals and prioritizing them for further testing. ecetoc.org In silico approaches, such as physiologically based kinetic (PBK) modeling, can be combined with in vitro data to predict the in vivo toxicity of compounds like BaP, reducing the need for extensive animal testing. nih.gov

Role of Isomeric Forms in Chemical Reactivity and Interactions with Biological Systems

The stereochemistry of BaP metabolites plays a critical role in their biological activity. The enzymatic conversion of BaP is highly stereospecific, leading to the formation of specific enantiomers of its metabolites. nih.govnih.gov For example, the metabolic conversion of BaP by rat liver microsomes produces a single enantiomer of (-)-r-7,t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene. nih.gov This enantiomer is then further metabolized stereoselectively to the highly mutagenic diol-epoxide. nih.govnih.gov

The different isomers of BaP metabolites, including the various tetrol and triol isomers, can exhibit distinct chemical reactivities and interactions with biological macromolecules like DNA. researchgate.netresearchgate.net The spatial arrangement of the hydroxyl groups and other functional groups influences how these molecules fit into the active sites of enzymes and how they bind to DNA. For example, the formation of different tetrol isomers of BaP has been observed in human serum albumin, indicating that multiple metabolic pathways are active in vivo. researchgate.net Understanding the specific roles of these different isomeric forms is essential for a complete picture of BaP's mechanism of carcinogenesis.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Benzo(a)pyrene-4,4,5(5H)-triol in environmental or biological samples?

- Methodology : High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is widely used due to its sensitivity for PAH derivatives. For complex matrices (e.g., soil or food), solvent extraction (ethanol, methylene chloride, or cyclohexane) followed by cleanup steps (e.g., solid-phase extraction) is critical to reduce matrix interference .

- Data Interpretation : Calibration with certified reference materials (e.g., TraceCERT®) ensures accuracy, while internal standards correct for recovery variability .

Q. How is this compound metabolized in biological systems, and what are its key intermediates?

- Methodology : In vitro models (e.g., liver microsomes) and in vivo studies (e.g., rodent models) are used to trace metabolic pathways. Cytochrome P4501A1 (CYP1A1) catalyzes the formation of reactive diol epoxide intermediates, including benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), which binds covalently to DNA .

- Validation : Liquid chromatography-mass spectrometry (LC-MS) confirms metabolite identity, while adduct-specific antibodies (e.g., anti-BPDE-DNA) validate genotoxicity assays .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between total PAH concentrations and Benzo(a)pyrene-specific measurements in environmental analyses?

- Methodology : Use molecular diagnostic ratios (e.g., Fluo/(Fluo+Pyr), Ind/(Ind+BghiP)) to distinguish pyrogenic vs. petrogenic PAH sources . Multivariate statistics (PCA, HCA) clarify correlations between PAHs and inorganic pollutants .

- Case Study : A 1989 study found no linear correlation between total PAHs and BaP in air samples, highlighting the need for compound-specific quantification rather than relying on BaP as a PAH biomarker .

Q. What methodological approaches are effective for identifying this compound contamination sources in soil?

- Geostatistical Analysis : Ordinary kriging and inverse-distance weighting (IDW) map spatial distributions of BaP in soils, identifying hotspots in industrial regions .

- Source Apportionment : GC-MS chromatographic fingerprints differentiate coal tar distillates (odd n-alkane dominance) from petroleum derivatives . Molecular ratios (e.g., BaP/BghiP > 0.6 indicate vehicular emissions) further refine source identification .

Q. How do regulatory soil screening levels for Benzo(a)pyrene compare with background concentrations in historically industrial regions?

- Case Study : In NW Spain, BaP concentrations (0.24 mg·kg⁻¹) exceeded Spain’s Risk-Based Soil Screening Levels (RBSSLs) by >10×, demonstrating that generic thresholds fail in coal-mining regions .

- Recommendation : Calculate region-specific background levels using geostatistics and adjust remediation goals to account for historical pollution .

Q. What experimental models are suitable for studying the oxidative stress and reproductive toxicity of this compound?

- In Vivo Models : Drosophila melanogaster (Canton-S strain) shows dose-dependent declines in fecundity and locomotor activity upon BaP exposure, with glutathione-S-transferase (GST) and acetylcholinesterase (AChE) activity as biomarkers .

- Molecular Docking : Computational models predict BaP metabolite interactions with GST and AChE active sites, guiding mechanistic studies .

Data Contradiction Analysis

Q. Why do some studies report variable carcinogenic potency for this compound across experimental systems?

- Key Factors :

- Metabolic Activation : Tissue-specific CYP1A1 expression impacts BPDE formation. Liver-dominated metabolism in rodents may not fully replicate human lung/bronchial pathways .

- Dose-Response : Studies using >90% tumor-inducing doses (e.g., dermal mouse models) may overestimate risks at environmental exposure levels .

Methodological Best Practices

- Quality Control : Use NIST-certified reference materials for instrument calibration and participate in interlaboratory comparisons .

- Data Transparency : Publish raw chromatograms (Fig. 1a/b ) and variograms (Fig. 6a ) to enable reproducibility.

- Ethical Compliance : Adhere to CC-BY-NC 4.0 licensing for CAS data and cite PubChem/EPA DSSTox entries for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.